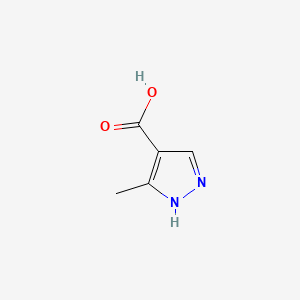3-Methyl-1H-pyrazole-4-carboxylic acid
CAS No.: 1035225-22-9
VCID: VC8163421
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.

| Description |
3-Methyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention in various fields due to its potential applications in pharmaceuticals, agrochemicals, and material science . Synthesis MethodsThe synthesis of 3-methyl-1H-pyrazole-4-carboxylic acid often involves the reaction of hydrazine derivatives with carbonyl compounds or other suitable substrates. One common method involves the cyclocondensation reaction of methyl hydrazine with an appropriate carbonyl compound under acidic conditions. Synthesis Yield and PurityThe synthesis typically yields high purity products, with reported yields of up to 64% and purity exceeding 99.5% through multi-step processes involving diazotization and coupling reactions. Spectroscopic CharacterizationSpectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound, confirming its structure and purity. Applications3-Methyl-1H-pyrazole-4-carboxylic acid has several notable applications across various fields:
Research FindingsResearch indicates that pyrazole derivatives, including 3-methyl-1H-pyrazole-4-carboxylic acid, can inhibit certain enzymes involved in inflammatory pathways, suggesting potential therapeutic applications. The exact mechanism varies depending on the specific biological target. Metal ComplexesMetal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and characterized, showing luminescence and electrocatalytic properties. These complexes exhibit potential applications in materials science and catalysis . Data Tables |
|---|---|
| CAS No. | 1035225-22-9 |
| Product Name | 3-Methyl-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C5H6N2O2 |
| Molecular Weight | 126.11 g/mol |
| IUPAC Name | 5-methyl-1H-pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9) |
| Standard InChIKey | HLYYXPDTFLUERX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1)C(=O)O |
| Canonical SMILES | CC1=C(C=NN1)C(=O)O |
| PubChem Compound | 557600 |
| Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume